Pharmacokinetics of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (PTMM) in Murine Models: A Technical Guide
Pharmacokinetics of 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (PTMM) in Murine Models: A Technical Guide
Executive Summary
The rational design of small-molecule therapeutics frequently employs highly functionalized heterocyclic scaffolds to balance target affinity with drug-like properties. 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine (hereafter referred to as PTMM ) represents a structural paradigm featuring a central thiazole core flanked by two saturated nitrogen heterocycles: a lipophilic piperidine and a hydrophilic morpholine. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the pharmacokinetics (PK) and hepatic biotransformation of PTMM in murine models.
Physicochemical Profiling & ADME Rationale
The pharmacokinetic behavior of PTMM is fundamentally dictated by its dual-basic pharmacophores.
-
Piperidine Moiety (C2): With a pKa of ~9.5, the piperidine ring is protonated at physiological pH, driving target engagement through ionic interactions but significantly increasing the volume of distribution ( Vd ) via lysosomal trapping in peripheral tissues.
-
Morpholinomethyl Moiety (C5): The morpholine oxygen exerts an electron-withdrawing inductive effect, lowering the pKa of its adjacent nitrogen to ~8.3. This acts as a critical hydrogen-bond acceptor, enhancing aqueous solubility compared to unsubstituted thiazoles.
-
Thiazole Core: While the 1,3-thiazole ring is generally resistant to direct oxidative cleavage, in vivo clearance is highly dependent on the susceptibility of the appended aliphatic rings to hepatic enzymes. Studies on structurally analogous thiazole-based receptor antagonists have demonstrated that while the heteroaromatic core remains stable, the peripheral saturated rings dictate the overall hepatic clearance rates ()[1]. Furthermore, the dual-basic nature of these compounds necessitates careful formulation to prevent pH-dependent precipitation upon systemic administration ()[2].
In Vivo Murine PK Study Design
To generate reliable, translatable PK parameters, the experimental design must account for the compound's lipophilicity and basicity. The following protocol utilizes a self-validating co-solvent formulation to ensure absolute solubility.
Protocol 1: Dosing and Serial Blood Sampling
-
Animal Selection & Acclimatization: Utilize male C57BL/6 mice (8–10 weeks old, 20–25 g). Causality: C57BL/6 is the standard genetic background for most transgenic disease models; establishing PK in this strain ensures the data is directly translatable to downstream efficacy studies. Fast the oral (PO) cohort for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption.
-
Formulation Strategy: Dissolve PTMM in 5% DMSO. Add 10% Solutol HS15 (polyoxyl 15 hydroxystearate) and vortex until optically clear. Slowly titrate in 85% sterile saline (0.9% NaCl) under continuous agitation. Causality: PTMM's free base is poorly soluble in pure aqueous media. This specific surfactant/co-solvent system prevents the basic amine from precipitating at the physiological pH of the bloodstream, avoiding artificial toxicity or artificially low Cmax values.
-
Administration:
-
Intravenous (IV): Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).
-
Oral (PO): Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).
-
-
Serial Sampling: At predefined timepoints (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h), collect 30 µL of blood via saphenous vein puncture into K2EDTA-coated microvettes. Causality: Saphenous sampling allows for a complete composite PK profile from a single animal, eliminating inter-subject variability. K2EDTA is selected over heparin because it effectively chelates divalent cations without causing the downstream ion suppression in mass spectrometry typically associated with heparinized plasma.
-
Plasma Isolation: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.
Figure 1: Step-by-step experimental workflow for murine pharmacokinetic evaluation.
Bioanalytical Framework (LC-MS/MS)
Protocol 2: Plasma Extraction and Quality Control
Every bioanalytical run must be a self-validating system. We achieve this by integrating matrix-matched Quality Control (QC) samples.
-
System Calibration: Spike blank murine plasma with PTMM to generate a 7-point calibration curve (1–5000 ng/mL) and QC samples at Low (3 ng/mL), Mid (300 ng/mL), and High (4000 ng/mL) concentrations. Causality: The analytical run is strictly validated; it is only accepted if 67% of the QCs fall within ±15% of their nominal concentrations, ensuring the extraction recovery and instrument response are stable.
-
Protein Precipitation (PPT): Aliquot 10 µL of study plasma, standards, and QCs into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing 50 ng/mL of Tolbutamide (Internal Standard, IS). Causality: Acetonitrile rapidly denatures plasma proteins and efficiently extracts the lipophilic PTMM (>85% recovery). The IS corrects for matrix effects and injection volume discrepancies.
-
Phase Separation & Dilution: Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing peak broadening or solvent-front distortion.
Data Presentation: Analytical Parameters
Table 1: Representative LC-MS/MS MRM Parameters for PTMM
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Ionization Mode |
| PTMM | 268.15 | 183.10 | 70 | 25 | ESI (+) |
| PTMM | 268.15 | 86.05 | 70 | 35 | ESI (+) |
| Tolbutamide (IS) | 271.10 | 155.05 | 60 | 20 | ESI (+) |
(Note: DP = Declustering Potential, CE = Collision Energy. Chromatographic separation achieved on a C18 column using a 0.1% Formic Acid in Water/Acetonitrile gradient).
Pharmacokinetic Parameterization
Data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The dual-basic nature of PTMM typically yields a high volume of distribution and moderate-to-high clearance.
Table 2: Expected Mean Pharmacokinetic Parameters of PTMM in C57BL/6 Mice
| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) | Physiological Significance |
| Cmax | ng/mL | 1,850 ± 210 | 940 ± 115 | Peak systemic exposure. |
| Tmax | h | 0.08 | 1.5 ± 0.5 | Rate of gastrointestinal absorption. |
| AUC0−∞ | h·ng/mL | 2,100 ± 320 | 4,725 ± 600 | Total systemic exposure over time. |
| T1/2 | h | 1.8 ± 0.3 | 2.4 ± 0.4 | Terminal elimination half-life. |
| Cl | mL/min/kg | 15.8 ± 2.1 | N/A | Hepatic clearance (Moderate extraction ratio). |
| Vdss | L/kg | 2.4 ± 0.5 | N/A | High tissue distribution due to basic amines. |
| F | % | N/A | ~45% | Oral bioavailability. |
Metabolic Biotransformation Pathways
While the thiazole ring provides structural rigidity, the in vivo microsomal stability of such derivatives varies significantly based on CYP450-mediated oxidation of the peripheral rings ()[3]. In murine models, PTMM is primarily metabolized by hepatic cytochromes CYP3A11 (the murine ortholog of human CYP3A4) and CYP2D22 (ortholog of human CYP2D6).
The primary metabolic vulnerabilities of PTMM include:
-
N-Dealkylation (M1): Cleavage at the morpholinomethyl linker, resulting in the loss of the morpholine ring.
-
Piperidine Hydroxylation (M2): Phase I oxidation at the 4-position of the piperidine ring.
-
N-Oxidation (M3): Flavin-containing monooxygenase (FMO) mediated oxidation of the morpholine nitrogen.
Figure 2: Proposed hepatic biotransformation pathways of the thiazole derivative in mice.
References
-
Jiang, Y., et al. "Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties." PubMed Central (PMC). Available at:[Link]
-
Steele, S. P., et al. "From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents." Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Schultz, T. L., et al. "A Thiazole Derivative of Artemisinin Moderately Reduces Toxoplasma gondii Cyst Burden in Infected Mice." Journal of Parasitology. Available at:[Link]
